

# PR-104 In Vivo Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 104 |           |
| Cat. No.:            | B12392140            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PR-104 is a hypoxia-activated prodrug that has shown significant preclinical antitumor activity in a variety of cancer models. It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1] PR-104A is then selectively reduced in hypoxic tumor microenvironments to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M, which are potent DNA cross-linking agents.[2][3] This targeted activation in hypoxic regions, a common feature of solid tumors, allows for selective tumor cell killing while sparing well-oxygenated normal tissues.[3][4]

Interestingly, PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3). This dual mechanism of action, dependent on both hypoxia and AKR1C3 expression, makes PR-104 a promising therapeutic agent for a range of cancers, including those with significant hypoxic fractions and those overexpressing AKR1C3.

These application notes provide a summary of the in vivo efficacy of PR-104 in various xenograft models and detailed protocols for conducting such studies.

## **Mechanism of Action**

The activation of PR-104 involves a two-step process. First, the administered PR-104 is systemically dephosphorylated to PR-104A. Subsequently, PR-104A undergoes bioreduction to







its active cytotoxic forms. This reduction can occur through two primary pathways:

- Hypoxia-Dependent Pathway: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the active DNA cross-linking metabolites PR-104H and PR-104M.
- AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.

The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Figure 1: PR-104 Activation Pathway

# In Vivo Efficacy in Xenograft Models



PR-104 has demonstrated significant antitumor activity as a single agent and in combination with other therapies in a variety of preclinical xenograft models.

# **Monotherapy**

The efficacy of PR-104 as a single agent has been evaluated in numerous solid tumor and leukemia xenograft models.



| Cell Line | Cancer<br>Type                               | Animal<br>Model | Dosing<br>Schedule         | Key<br>Findings                                                        | Reference |
|-----------|----------------------------------------------|-----------------|----------------------------|------------------------------------------------------------------------|-----------|
| HT29      | Colon Cancer                                 | Nude Mice       | 100% MTD,<br>single dose   | Significant<br>killing of<br>hypoxic and<br>aerobic cells.             |           |
| SiHa      | Cervical<br>Cancer                           | Nude Mice       | 75% MTD,<br>single dose    | Greater killing of hypoxic and aerobic cells compared to tirapazamine. |           |
| H460      | Lung Cancer                                  | Nude Mice       | 75% MTD,<br>single dose    | Effective killing of hypoxic and aerobic tumor cells.                  |           |
| HepG2     | Hepatocellula<br>r Carcinoma                 | Mice            | 250 mg/kg,<br>i.p., qd x 6 | Significant reduction in tumor growth.                                 |           |
| Нер3В     | Hepatocellula<br>r Carcinoma                 | Mice            | 250 mg/kg,<br>i.p., qd x 6 | Significant reduction in tumor growth.                                 |           |
| Various   | Pediatric<br>Solid Tumors                    | Mice            | 550 mg/kg,<br>weekly x 6   | Objective responses in 21 out of 34 solid tumor models.                |           |
| Various   | Acute<br>Lymphoblasti<br>c Leukemia<br>(ALL) | Mice            | 550 mg/kg,<br>weekly x 6   | Maintained complete responses in 7 out of 7 ALL models.                |           |



# **Combination Therapy**

The combination of PR-104 with radiotherapy or chemotherapy has shown synergistic or additive antitumor effects.

| Combinat ion                | Cell Line                                  | Cancer<br>Type                  | Animal<br>Model | Dosing<br>Schedule                                                                | Key<br>Findings                                              | Referenc<br>e |
|-----------------------------|--------------------------------------------|---------------------------------|-----------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------|---------------|
| PR-104 +<br>Radiation       | HT29,<br>SiHa, H460                        | Colon,<br>Cervical,<br>Lung     | Nude Mice       | PR-104 at<br>75-100%<br>MTD + 15-<br>20 Gy<br>radiation                           | Greater than additive antitumor activity.                    |               |
| PR-104 +<br>Gemcitabin<br>e | Panc-01                                    | Pancreatic<br>Cancer            | Nude Mice       | Not<br>specified                                                                  | Greater than additive antitumor activity.                    |               |
| PR-104 +<br>Docetaxel       | 22RV1                                      | Prostate<br>Cancer              | Nude Mice       | Not<br>specified                                                                  | Greater than additive antitumor activity.                    |               |
| PR-104 +<br>Sorafenib       | HepG2,<br>PLC/PRF/5<br>, SNU-398,<br>Hep3B | Hepatocell<br>ular<br>Carcinoma | Mice            | PR-104:<br>250 mg/kg,<br>i.p., qd x 6;<br>Sorafenib:<br>80 mg/kg,<br>p.o., qd x 5 | Significantl<br>y active in<br>all 4<br>xenograft<br>models. |               |

# **Experimental Protocols**

The following are generalized protocols for evaluating the efficacy of PR-104 in in vivo xenograft models. Specific parameters may need to be optimized for different cell lines and research questions.



#### **Cell Lines and Culture**

A variety of human cancer cell lines have been used in PR-104 xenograft studies. The choice of cell line should be guided by the research question, considering factors such as tumor type, hypoxia level, and AKR1C3 expression.

#### **Animal Models**

Immunocompromised mice (e.g., nude, SCID, or NOD/SCID) are typically used for establishing xenografts from human cancer cell lines. Animal care and experimental procedures should be in accordance with institutional guidelines.

### Xenograft Establishment

- Subcutaneous Implantation:
  - Harvest cultured cancer cells during the exponential growth phase.
  - $\circ$  Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10<sup>6</sup> to 1x10<sup>7</sup> cells per 100-200 µL.
  - Inject the cell suspension subcutaneously into the flank of the mice.
- Tumor Growth Monitoring:
  - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: (Length x Width^2) / 2.
  - Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).

### **Drug Preparation and Administration**

- PR-104 Formulation: PR-104 is a water-soluble phosphate ester. It should be dissolved in a suitable vehicle (e.g., saline) for administration.
- Administration Route: PR-104 is typically administered intravenously (i.v.) or intraperitoneally (i.p.).



Dosing: The maximum tolerated dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule. However, dose-response studies are recommended to determine the optimal dose for a specific model.

## **Efficacy Endpoints**

- Tumor Growth Delay: The time for tumors in the treated group to reach a certain size compared to the control group.
- Tumor Growth Inhibition: The percentage reduction in tumor volume in the treated group compared to the control group at a specific time point.
- Clonogenic Survival Assay: An ex vivo assay to determine the number of viable tumor cells remaining after treatment.
- Survival Analysis: Monitoring the overall survival of the animals in each treatment group.





In Vivo Xenograft Experimental Workflow

Click to download full resolution via product page

Figure 2: In Vivo Xenograft Experimental Workflow

# Conclusion



PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that has demonstrated significant preclinical efficacy in a wide range of xenograft models. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PR-104 In Vivo Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392140#pr-104-in-vivo-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com